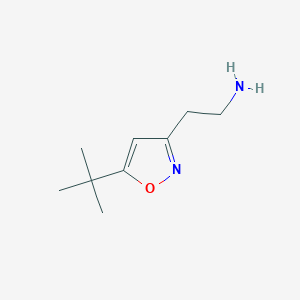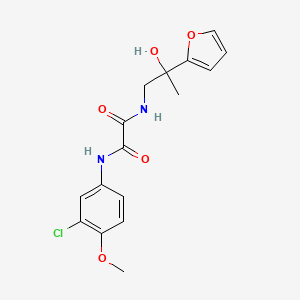
2-(5-(tert-Butyl)isoxazol-3-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(5-(tert-Butyl)isoxazol-3-yl)ethanamine” is a compound with the molecular formula C9H16N2O . It is a member of the isoxazole family, which are five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . This compound has a molecular weight of 168.24 g/mol .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. The InChI string representation of its structure isInChI=1S/C9H16N2O/c1-9(2,3)8-6-7(4-5-10)11-12-8/h6H,4-5,10H2,1-3H3 . The Canonical SMILES representation is CC(C)(C)C1=CC(=NO1)CCN . Physical And Chemical Properties Analysis
The compound has several computed properties. It has a XLogP3-AA value of 1.4, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has three rotatable bonds . Its exact mass and monoisotopic mass are both 168.126263138 g/mol . The topological polar surface area is 52 Ų . The compound has a complexity of 142 .Wissenschaftliche Forschungsanwendungen
Novel Organic Synthesis and Structural Analysis
Researchers have explored the synthesis and structural characterization of novel compounds that share structural similarities with "2-(5-(tert-Butyl)isoxazol-3-yl)ethanamine." For instance, the synthesis of 1,2,4-oxadiazoles and trifluoromethylpyridine derivatives starting from readily available compounds demonstrates the versatility of organic synthesis in creating bioactive molecules. These compounds have been assessed for in vitro anti-cancer activity, highlighting the importance of structural analysis in the development of therapeutic agents (Maftei et al., 2016).
Antimicrobial and Antifungal Activity
Several studies have focused on the synthesis of compounds with potential antimicrobial and antifungal activities. For example, a series of lipophilic 2-substituted 5,7-di-tert-butylbenzoxazoles demonstrated activity against Mycobacterium tuberculosis and other strains where traditional treatments were ineffective. This research underscores the potential of novel organic compounds in addressing antibiotic resistance and developing new treatments (Vinšová et al., 2004).
Catalytic and Chemical Reactions
The exploration of catalytic activities and chemical reactions constitutes another significant application area. For instance, ruthenium(II) carbonyl chloride complexes containing pyridine-functionalised N-heterocyclic carbenes have been synthesized and characterized, demonstrating their catalytic activities in hydrogen transfer reactions of ketones. Such studies contribute to our understanding of catalysis and its applications in organic synthesis and industrial processes (Cheng et al., 2009).
Electronic Structure and Conductivity
The introduction of bulky substituents, such as tert-butyl, into molecules has been investigated for its effects on solid-state structures and charge mobility. This research offers insights into the design of organic semiconductors and molecular metals, revealing how steric effects can influence electronic properties and conductivity (Filatre-Furcate et al., 2016).
Zukünftige Richtungen
Isoxazole derivatives have been the subject of significant research due to their wide spectrum of biological activities and therapeutic potential . Therefore, it is of prime importance that the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .
Eigenschaften
IUPAC Name |
2-(5-tert-butyl-1,2-oxazol-3-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-9(2,3)8-6-7(4-5-10)11-12-8/h6H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXRYJANPLPISM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1352530-20-1 |
Source


|
| Record name | 2-(5-tert-butyl-1,2-oxazol-3-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(2,3-Dimethylphenyl)-1,6,7-trimethyl-3-(2-piperidylethyl)-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2674400.png)
![2-[5-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid](/img/structure/B2674401.png)
![3-[4-(2-Phenylethoxy)phenyl]-2-propenoic acid](/img/structure/B2674402.png)
![ethyl {(2Z)-2-[(4-chlorophenyl)hydrazono]-2-cyanoacetyl}carbamate](/img/structure/B2674405.png)
![Ethyl 2-(3-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamido)-4-(p-tolyl)thiophene-3-carboxylate](/img/structure/B2674406.png)
![t-Butyl 3-[4-(azidomethyl)oxazol-5-yl]azetidine-1-carboxylate](/img/structure/B2674408.png)
![1-[(2-Fluorophenyl)methoxy]imidazolidine-2,4,5-trione](/img/structure/B2674409.png)
![3,3,3-Trifluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]propane-1-sulfonamide](/img/structure/B2674411.png)
![1-(carbamoylamino)-1-oxopropan-2-yl 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2674414.png)
![1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole-8-carboxylic acid](/img/structure/B2674419.png)
![2-Acetamido-N-[cyano-(2-methylphenyl)methyl]propanamide](/img/structure/B2674420.png)
![2-((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2674421.png)